molecular formula C17H18N2O3 B7582887 Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate

Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate

Cat. No. B7582887
M. Wt: 298.34 g/mol
InChI Key: KCEVHGNAZCFNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate in lab experiments is its reproducibility. The synthesis method for this compound has been optimized and is reproducible, making it a viable option for large-scale production. Additionally, this compound has potent anticancer properties and can induce apoptosis in cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate. One direction is to further elucidate the mechanism of action of this compound, particularly in the context of its neuroprotective effects. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate involves a multistep process that includes the reaction of 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylic acid with methanol and thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the desired compound. This synthesis method has been optimized and is reproducible, making it a viable option for large-scale production of the compound.

Scientific Research Applications

Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(16(21)22-2)8-10-19(11-17)15(20)13-5-3-7-14-12(13)6-4-9-18-14/h3-7,9H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEVHGNAZCFNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=C3C=CC=NC3=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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